
4-(Hexylsulfanyl)butyl selenocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexylsulfanyl)butyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group (-SeCN) attached to a butyl chain with a hexylsulfanyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Hexylsulfanyl)butyl selenocyanate can be synthesized through the reaction of potassium selenocyanate with an appropriate alkyl halide. The general reaction involves the nucleophilic substitution of the halide by the selenocyanate ion in an alcohol or acetone solution . The reaction conditions typically include:
Solvent: Alcohol or acetone
Temperature: Room temperature to reflux
Reagents: Potassium selenocyanate and alkyl halide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling selenium compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexylsulfanyl)butyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids.
Reduction: Reduction of the selenocyanate group can yield selenols, which can further oxidize to diselenides.
Substitution: The selenocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Alcohols, acetone, dichloromethane
Major Products
Oxidation: Seleninic acids
Reduction: Selenols, diselenides
Substitution: Various substituted selenocyanates
Aplicaciones Científicas De Investigación
4-(Hexylsulfanyl)butyl selenocyanate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Hexylsulfanyl)butyl selenocyanate involves its interaction with cellular redox systems. The selenocyanate group can modulate redox balance by participating in redox reactions, thereby influencing cellular processes. It can target various molecular pathways, including those involving reactive oxygen species (ROS) and reactive nitrogen species (RNS), and enzymes like glutathione peroxidases (GPx) and thioredoxin reductases (TrxR) .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl selenocyanate
- p-Xylene selenocyanate
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
Comparison
4-(Hexylsulfanyl)butyl selenocyanate is unique due to its specific alkyl chain and hexylsulfanyl substituent, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
918945-54-7 |
|---|---|
Fórmula molecular |
C11H21NSSe |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
4-hexylsulfanylbutyl selenocyanate |
InChI |
InChI=1S/C11H21NSSe/c1-2-3-4-5-8-13-9-6-7-10-14-11-12/h2-10H2,1H3 |
Clave InChI |
AGXKYAPKBZWONI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSCCCC[Se]C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)

![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)

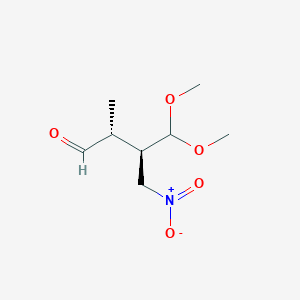
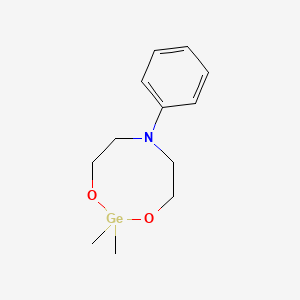
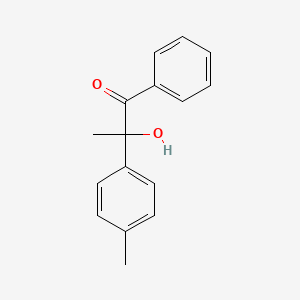
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)
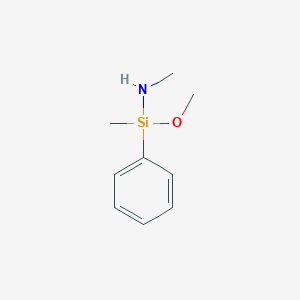

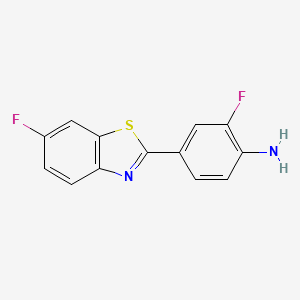
![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)
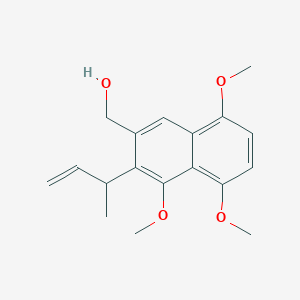
![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)
